molecular formula C25H18O9 B1664913 Ammifurin CAS No. 8015-48-3

Ammifurin

Cat. No.: B1664913
CAS No.: 8015-48-3
M. Wt: 462.4 g/mol
InChI Key: GIQRBVVYHBZHIU-UHFFFAOYSA-N
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Description

Ammifurin is a natural preparation derived from Heracleum sosnowskyi (Sosnowsky’s hogweed), primarily composed of furanocoumarins, a subclass of coumarins characterized by a fused furan ring . These compounds are phototoxic and exhibit diverse biological activities, including plant growth inhibition, antimicrobial effects, and photosensitizing properties .

In agricultural contexts, this compound suppresses competing plant species by disrupting cellular processes through light-activated DNA crosslinking . Medicinally, it has been utilized as a photosensitizer in extracorporeal photopheresis (ECP) for treating severe viral infections, including COVID-19, where it demonstrated rapid symptom alleviation and reduced inflammation . Its formulation in antimicrobial disinfectants (combined with silver salts and hydrogen peroxide) highlights synergistic efficacy against pathogens .

Properties

CAS No.

8015-48-3

Molecular Formula

C25H18O9

Molecular Weight

462.4 g/mol

IUPAC Name

4,9-dimethoxyfuro[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H10O5.C12H8O4/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11;1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h3-6H,1-2H3;2-6H,1H3

InChI Key

GIQRBVVYHBZHIU-UHFFFAOYSA-N

SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC

Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC

Appearance

Solid powder

Other CAS No.

8015-48-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammifurin

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Table 1: Efficacy in Plant Growth Inhibition (10-day exposure)
Compound Concentration (ppm) Growth Reduction (%) Target Species Reference
This compound 50 92 ± 3.5 Avena sativa
Psoralen 50 85 ± 4.2 Avena sativa
Coumarin 50 68 ± 5.1 Avena sativa
Table 2: Antimicrobial Activity (Zone of Inhibition, mm)
Formulation E. coli S. aureus C. albicans Reference
This compound + Ag⁺/H₂O₂ 18 ± 1.2 22 ± 0.8 15 ± 1.5
Silver Nitrate (1%) 12 ± 0.9 14 ± 1.1 8 ± 0.7
Hydrogen Peroxide (5%) 6 ± 0.5 5 ± 0.3 3 ± 0.4

Notable Trends:

  • This compound’s agricultural potency exceeds coumarin by 35% .
  • Its antimicrobial formulation outperforms individual components (silver nitrate, H₂O₂) by 50–200% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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